molecular formula C21H23N3O3S B6468992 2-[1-(2-ethoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine CAS No. 2640954-37-4

2-[1-(2-ethoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B6468992
CAS No.: 2640954-37-4
M. Wt: 397.5 g/mol
InChI Key: FGXPAOWQTTWRPY-UHFFFAOYSA-N
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Description

2-[1-(2-ethoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a piperidine ring, a naphthyridine core, and an ethoxybenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-ethoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.

    Attachment of the Ethoxybenzenesulfonyl Group: This step often involves sulfonylation reactions where the piperidine derivative is reacted with 2-ethoxybenzenesulfonyl chloride in the presence of a base like triethylamine.

    Construction of the Naphthyridine Core: The naphthyridine core can be synthesized through condensation reactions involving 2-aminopyridine derivatives and suitable aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the naphthyridine core, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the nitro groups or carbonyl groups present in the intermediates using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxybenzenesulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of sulfonamides or sulfonates.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 2-[1-(2-ethoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The ethoxybenzenesulfonyl group may enhance binding affinity through hydrophobic interactions, while the naphthyridine core could participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine
  • 2-[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine

Uniqueness

2-[1-(2-ethoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine is unique due to the presence of the ethoxy group, which may confer different physicochemical properties compared to its methoxy or chloro analogs. This can affect its solubility, reactivity, and biological activity, making it a distinct compound for specific applications.

Properties

IUPAC Name

2-[1-(2-ethoxyphenyl)sulfonylpiperidin-4-yl]-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-2-27-19-7-3-4-8-20(19)28(25,26)24-14-11-16(12-15-24)18-10-9-17-6-5-13-22-21(17)23-18/h3-10,13,16H,2,11-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXPAOWQTTWRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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